molecular formula C33H30Br2O7 B15139685 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

Cat. No.: B15139685
M. Wt: 698.4 g/mol
InChI Key: KGVOXHQUVUBRFZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex coumarin derivative featuring a central methyl-bridged framework connecting two distinct aromatic systems: a 3,5-dibromo-4-octoxyphenyl group and a 4-hydroxy-2-oxochromen-3-yl moiety.

Properties

Molecular Formula

C33H30Br2O7

Molecular Weight

698.4 g/mol

IUPAC Name

3-[(3,5-dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C33H30Br2O7/c1-2-3-4-5-6-11-16-40-31-22(34)17-19(18-23(31)35)26(27-29(36)20-12-7-9-14-24(20)41-32(27)38)28-30(37)21-13-8-10-15-25(21)42-33(28)39/h7-10,12-15,17-18,26,36-37H,2-6,11,16H2,1H3

InChI Key

KGVOXHQUVUBRFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1Br)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its dual coumarin cores and brominated aryl group. Key analogues include:

Compound Name Key Substituents Molecular Features Reference
Target Compound 3,5-Dibromo-4-octoxyphenyl, 4-hydroxycoumarin High lipophilicity (Br, C8 chain), dual coumarins N/A
1-(3-Bromo-4-hydroxyphenyl)-5-(3,5-dibromo-4-hydroxyphenyl)-1,4-pentadien-3-one (Compound 9) Brominated dihydroxyphenyl, enone linker Conjugated enone system, polar hydroxyl groups
4-Hydroxycoumarin 4-hydroxyl group Simple coumarin, high water solubility N/A

Key Observations :

  • The target compound’s octoxy chain enhances lipophilicity compared to Compound 9’s hydroxyl groups, suggesting better membrane permeability but lower aqueous solubility .

Challenges :

  • Steric hindrance from the octoxy chain may complicate crystallization, necessitating advanced techniques like SHELXL for structure refinement .
  • Bromine incorporation requires precise stoichiometry to avoid overhalogenation.
Physicochemical Properties
Property Target Compound Compound 9 4-Hydroxycoumarin
Molecular Weight ~750 g/mol (estimated) ~500 g/mol 176 g/mol
LogP (Lipophilicity) High (Br, C8 chain) Moderate (Br, OH) Low (OH)
Solubility in Water Low Moderate High
Thermal Stability High (aromatic Br) Moderate Low

Implications :

  • The target compound’s low water solubility may limit bioavailability but could be mitigated via formulation (e.g., liposomal encapsulation).
  • High thermal stability suggests suitability for high-temperature applications (e.g., material science).
Crystallographic and Computational Insights
  • Structural Refinement : Programs like SHELXL are critical for resolving complex structures, particularly with heavy atoms (Br) and flexible chains (octoxy).
  • Hypothesized Packing : The octoxy chain may adopt a folded conformation in the crystal lattice to minimize steric clashes, as seen in long-chain alkoxy derivatives.

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